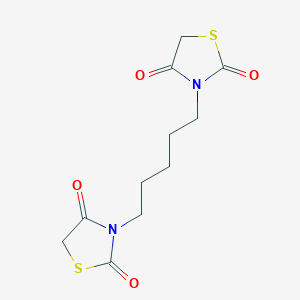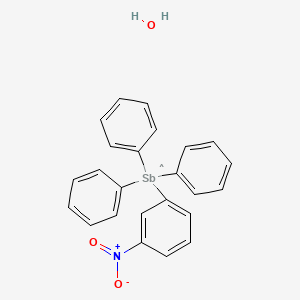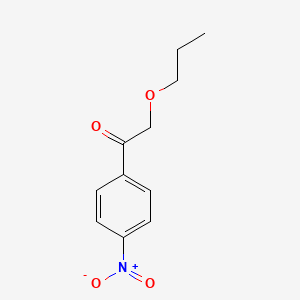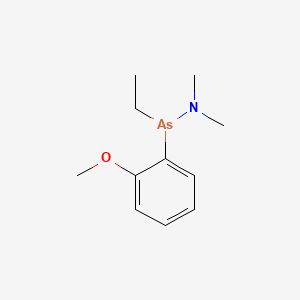
3,3'-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is a heterocyclic compound that features a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) typically involves the reaction of thiazolidine-2,4-dione with pentane-1,5-diol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .
Applications De Recherche Scientifique
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diabetes and microbial infections.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways:
PPARγ Receptor: The compound stimulates the PPARγ receptor, which plays a role in regulating glucose and lipid metabolism, contributing to its antidiabetic activity.
Mur Ligase Enzyme: It also targets the cytoplasmic Mur ligase enzyme, which is involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
ROS Scavenging: The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core structure and exhibit similar biological activities.
Iminothiazolidines: These compounds have a similar structure but with an imine group instead of a carbonyl group.
Uniqueness
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61531-84-8 |
|---|---|
Formule moléculaire |
C11H14N2O4S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-[5-(2,4-dioxo-1,3-thiazolidin-3-yl)pentyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4S2/c14-8-6-18-10(16)12(8)4-2-1-3-5-13-9(15)7-19-11(13)17/h1-7H2 |
Clé InChI |
UNZCTZPIGQMGLO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)S1)CCCCCN2C(=O)CSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)
![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)




![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)

![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
